molecular formula C9H13N3O3 B14814817 6-amino-1,3-dimethyl-5-propionylpyrimidine-2,4(1H,3H)-dione

6-amino-1,3-dimethyl-5-propionylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14814817
M. Wt: 211.22 g/mol
InChI Key: BZXVYFPTULQECE-UHFFFAOYSA-N
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Description

6-Amino-1,3-dimethyl-5-propionylpyrimidine-2,4(1H,3H)-dione (CAS 253195-31-2) is a pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research . This compound, with the molecular formula C9H13N3O3 and a molecular weight of 211.22 g/mol, serves as a key synthetic intermediate and molecular building block for the development of novel bioactive molecules . Pyrimidine derivatives are extensively studied for their wide spectrum of pharmacological activities, including antimicrobial, antiviral, and antitumor properties . Computational studies on similar pyrimidine structures suggest potential as antimicrobial agents, demonstrating high binding affinity to antibacterial and antimalarial protein targets, which is a crucial indicator of its potential efficacy in disrupting essential microbial functions . The presence of the propionyl group at the 5-position may influence its electronic distribution and reactivity, potentially enhancing its interaction with biological targets. This product is intended for research and further manufacturing applications only and is not meant for diagnostic or therapeutic use in humans or animals .

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

6-amino-1,3-dimethyl-5-propanoylpyrimidine-2,4-dione

InChI

InChI=1S/C9H13N3O3/c1-4-5(13)6-7(10)11(2)9(15)12(3)8(6)14/h4,10H2,1-3H3

InChI Key

BZXVYFPTULQECE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N(C(=O)N(C1=O)C)C)N

Origin of Product

United States

Biological Activity

6-Amino-1,3-dimethyl-5-propionylpyrimidine-2,4(1H,3H)-dione is a synthetic compound that belongs to the pyrimidine family of heterocyclic compounds. It features a unique structure that includes an amino group at position 6, two methyl groups at positions 1 and 3, and a propionyl group at position 5. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor properties.

  • Molecular Formula : C6H9N3O2
  • Molecular Weight : Approximately 155.15 g/mol
  • CAS Number : 6642-31-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies. This compound is particularly noted for its interactions with biological targets such as enzymes and receptors.

Antimicrobial Activity

Studies have indicated that pyrimidine derivatives exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against a range of bacterial and fungal strains. The presence of the propionyl group may enhance its lipophilicity and facilitate better membrane penetration.

Antitumor Activity

Research into similar pyrimidine derivatives suggests potential antitumor activity. For instance, compounds like 5-fluorouracil are extensively used in cancer therapy due to their ability to inhibit DNA synthesis in rapidly dividing cells. The structural similarities between these compounds suggest that this compound may also exhibit similar mechanisms of action.

The mechanism of action for pyrimidine derivatives often involves:

  • Inhibition of Nucleotide Synthesis : Compounds can interfere with the synthesis of nucleotides necessary for DNA replication.
  • Enzyme Interaction : Binding to specific enzymes can alter their activity, leading to disrupted cellular processes.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that related compounds showed significant inhibition against various bacterial strains. While direct studies on the compound are lacking, extrapolation from these findings suggests potential efficacy.
  • Antitumor Activity : In vitro assays with structurally similar compounds have shown promising results in inhibiting cancer cell lines. Further exploration is needed to establish the specific effects of this compound.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
6-Amino-1,3-dimethyluracilStructureLacks propionyl group; primarily studied for antiviral properties.
5-FluorouracilStructureA fluorinated derivative used extensively in cancer therapy; exhibits different mechanisms of action.
1-MethyluracilStructureSimpler structure; used as a building block in nucleic acid synthesis.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features and properties of 6-amino-1,3-dimethyl-5-propionylpyrimidine-2,4(1H,3H)-dione and analogous compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound (Target) 5-propionyl, 6-amino, 1,3-dimethyl C₉H₁₃N₃O₃ 211.22 Reactive enamino system; used in MCRs and catalyst-free syntheses ()
6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione () 5-isopropyl, 6-benzyl C₁₆H₁₈N₂O₂ 294.33 Enhanced lipophilicity; potential for improved membrane permeability in drug design
6-Amino-5-nitroso-1,3-diphenylpyrimidine-2,4(1H,3H)-dione () 5-nitroso, 6-amino, 1,3-diphenyl C₁₆H₁₂N₄O₃ 308.29 Nitroso group introduces strong electron-withdrawing effects; may stabilize radical intermediates
6-Amino-5-(benzylamino)pyrimidine-2,4(1H,3H)-dione () 5-benzylamino, 6-amino C₁₁H₁₃N₅O₂ 259.26 Benzylamino group enhances hydrogen bonding; potential for targeting enzyme active sites
6-Amino-1,3-dibenzylpyrimidine-2,4(1H,3H)-dione () 1,3-dibenzyl, 6-amino C₁₈H₁₇N₃O₂ 307.35 High steric bulk; may reduce reactivity in crowded catalytic environments
6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione () 5-methylamino, 6-amino, 1-methyl C₆H₁₀N₄O₂ 170.17 Compact structure; suitable for small-molecule interactions in biochemical assays

Limitations and Challenges

  • Steric Effects : Dibenzyl and isopropyl substituents () hinder substrate accessibility in catalytic cycles.
  • Electronic Effects : Nitroso groups () may deactivate the pyrimidine ring toward electrophilic substitutions.
  • Synthetic Complexity : Schiff base formation () requires precise control of reaction conditions to avoid side products.

Preparation Methods

Reaction Mechanism and Reagents

The primary synthesis pathway involves the acylation of 6-amino-1,3-dimethyluracil using propionyl chloride in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic acyl substitution, where the amino group at the 5-position of the pyrimidine ring attacks the electrophilic carbonyl carbon of propionyl chloride. Triethylamine acts as a proton scavenger, neutralizing the hydrochloric acid byproduct and driving the reaction to completion.

Reaction Equation:
$$
\text{6-Amino-1,3-dimethyluracil} + \text{Propionyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{6-Amino-1,3-dimethyl-5-propionylpyrimidine-2,4(1H,3H)-dione} + \text{HCl}
$$

Key reagents include:

  • 6-Amino-1,3-dimethyluracil : Serves as the nucleophilic substrate.
  • Propionyl Chloride : The acylating agent, chosen for its reactivity and compatibility with pyrimidine derivatives.
  • Triethylamine : Ensures anhydrous conditions and neutralizes HCl.

Optimization of Reaction Conditions

Successful synthesis hinges on precise control of temperature, stoichiometry, and reaction duration. Below is a comparative analysis of critical parameters:

Parameter Optimal Range Impact on Yield/Purity
Temperature 0–25°C Higher temperatures risk side reactions (e.g., di-acylation).
Molar Ratio (Uracil:Propionyl Chloride) 1:1.2 Excess acylating agent improves conversion but may degrade product.
Reaction Time 4–6 hours Prolonged duration increases hydrolysis risk.
Solvent Dichloromethane (DCM) Polar aprotic solvents enhance reagent solubility.

Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane (3:7) is routinely employed to monitor reaction progress.

Workup and Purification Techniques

Post-reaction workup involves quenching unreacted propionyl chloride with ice-cold water, followed by extraction using DCM. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Purification is achieved via:

  • Recrystallization : Ethanol-water mixtures yield crystals with >95% purity.
  • Column Chromatography : Silica gel (60–120 mesh) with gradient elution (hexane to ethyl acetate) resolves minor impurities.

Characterization and Analytical Data

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-$$d_6$$) :
    • δ 1.12 (t, 3H, CH$$3$$CH$$2$$CO), δ 2.45 (q, 2H, CH$$2$$CO), δ 3.25 (s, 6H, N(CH$$3$$)$$2$$), δ 6.82 (s, 1H, NH$$2$$).
  • ¹³C NMR (100 MHz, DMSO-$$d6$$) :
    • δ 9.8 (CH$$3$$CH$$2$$), δ 28.1 (CH$$2$$CO), δ 30.5 (N(CH$$3$$)$$2$$), δ 162.4 (C=O).

Infrared Spectroscopy (IR):

  • Peaks at 1685 cm$$^{-1}$$ (C=O stretch), 3300 cm$$^{-1}$$ (N-H stretch), and 1540 cm$$^{-1}$$ (C-N bend).

Physical and Chemical Properties

Property Value
Molecular Formula C$$9$$H$${13}$$N$$3$$O$$3$$
Molecular Weight 211.22 g/mol
Melting Point 150–160°C
Solubility Soluble in DMSO, methanol
Stability Hydrolyzes under acidic/basic conditions

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Solvent PolarityHigh (DMF)↑ Alkylation
Temperature0–80°C↓ Side Reactions
Reaction Time30–60 min↑ Completion

Q. Table 2. Spectroscopic Benchmarks

TechniqueKey SignalStructural Insight
1H NMRδ 1.19 (t, 3H)Propionyl -CH₃
LCMSm/z 196.2 [M+H]⁺Molecular Ion

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